molecular formula C6H12O3 B3059618 1,4-Dioxepan-6-ylmethanol CAS No. 1010836-47-1

1,4-Dioxepan-6-ylmethanol

Cat. No.: B3059618
CAS No.: 1010836-47-1
M. Wt: 132.16
InChI Key: GASNYJSTLHYBCX-UHFFFAOYSA-N
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Description

1,4-Dioxepan-6-ylmethanol is an organic compound with the molecular formula C6H12O3. It is a member of the dioxepane family, characterized by a seven-membered ring containing two oxygen atoms. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxepan-6-ylmethanol can be synthesized through several methods. One common approach involves the ring-opening of epoxides with diols under acidic or basic conditions. The reaction typically requires a catalyst such as sulfuric acid or sodium hydroxide and is conducted at elevated temperatures to facilitate the formation of the dioxepane ring .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxepan-6-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dioxepan-6-ylmethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dioxepan-6-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. These interactions can modulate cellular processes and influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry .

Properties

IUPAC Name

1,4-dioxepan-6-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c7-3-6-4-8-1-2-9-5-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASNYJSTLHYBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313164
Record name 1,4-Dioxepane-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010836-47-1
Record name 1,4-Dioxepane-6-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1010836-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxepane-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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